6-Bromo-5-chloropyridin-2-amine
Overview
Description
6-Bromo-5-chloropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 6 are replaced by bromine and chlorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2-amino-6-bromopyridine with N-chlorosuccinimide in acetonitrile at elevated temperatures. The reaction mixture is then cooled and diluted with ethyl acetate, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
N-Chlorosuccinimide: Used for chlorination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Base: Such as potassium carbonate, used in coupling reactions to deprotonate the reactants.
Major Products Formed
Substituted Pyridines: Resulting from substitution reactions.
Biaryl Compounds: Formed through coupling reactions with other aromatic compounds.
Scientific Research Applications
6-Bromo-5-chloropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloropyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-chloropyridin-2-amine
- 2-Amino-3-bromo-5-chloropyridine
- 3-Bromo-5-chloro-2-pyridinamine
Uniqueness
6-Bromo-5-chloropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
6-bromo-5-chloropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNODZRPIGNGMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694845 | |
Record name | 6-Bromo-5-chloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004294-58-9 | |
Record name | 6-Bromo-5-chloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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